molecular formula C15H23BN2O4 B2629680 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester CAS No. 2096335-98-5

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester

Cat. No.: B2629680
CAS No.: 2096335-98-5
M. Wt: 306.17
InChI Key: LIQMHHYFJSBDFS-UHFFFAOYSA-N
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Description

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group, a nitro group, and a dimethylaminomethyl group attached to a phenyl ring, with the boronic acid group esterified with pinacol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid.

    Esterification with Pinacol: The boronic acid intermediate is then esterified with pinacol to form the desired pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient handling of reagents and catalysts, as well as the implementation of recycling protocols for the recovery of expensive catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is unique due to the presence of both electron-donating (dimethylaminomethyl) and electron-withdrawing (nitro) groups on the phenyl ring. This combination allows for fine-tuning of its reactivity and makes it a versatile compound in various chemical transformations and applications .

Properties

IUPAC Name

N,N-dimethyl-1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)13-9-12(18(19)20)8-7-11(13)10-17(5)6/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQMHHYFJSBDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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